molecular formula C5H9N3 B1204361 1,2-dimethyl-1H-Imidazol-5-amine CAS No. 80912-09-0

1,2-dimethyl-1H-Imidazol-5-amine

Cat. No.: B1204361
CAS No.: 80912-09-0
M. Wt: 111.15 g/mol
InChI Key: CNBBPEZNHKKEKJ-UHFFFAOYSA-N
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Description

1,2-Dimethyl-1H-imidazol-5-amine (CAS: 85392-31-0) is a substituted imidazole derivative with the molecular formula C₅H₉N₃ and a molecular weight of 111.15 g/mol . It features a five-membered aromatic ring containing two nitrogen atoms, with methyl groups at positions 1 and 2 and an amine group at position 5 (Figure 1). Its ChemSpider ID is 117821, and it is commercially available through suppliers like Hairui Chem (CAS: 80912-09-0), though discrepancies in CAS numbers suggest possible isomerism or nomenclature variations .

Preparation Methods

Nitro-to-Amine Reduction: The Primary Synthetic Pathway

The reduction of 1,2-dimethyl-5-nitroimidazole (CAS 551-92-8) to 1,2-dimethyl-1H-imidazol-5-amine represents the most direct and widely utilized method. This approach leverages well-established nitro-group reduction techniques, which are both cost-effective and scalable .

Catalytic Hydrogenation

Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H₂) is a cornerstone of this transformation. A typical procedure involves dissolving 1,2-dimethyl-5-nitroimidazole in ethanol, adding 5% Pd/C, and stirring under H₂ at room temperature for 6–8 hours. The reaction progresses quantitatively, as monitored by TLC or LCMS, yielding the amine in 85–90% after filtration and concentration .

Key Advantages :

  • High selectivity for the nitro group without affecting the imidazole ring.

  • Environmentally benign due to minimal byproduct generation .

Iron-Mediated Reduction

An alternative employs iron powder in acidic media. Suspending the nitro compound in dilute hydrochloric acid (2 M) with excess iron powder under reflux for 2–3 hours achieves complete reduction. Post-reaction neutralization with sodium hydroxide followed by extraction with ethyl acetate affords the amine in 75–80% yield .

Mechanistic Insight :
The reduction proceeds via sequential electron transfer from Fe⁰ to the nitro group, forming nitroso and hydroxylamine intermediates before final conversion to the amine .

Biological Reduction Pathways

Bacterial metabolism offers a niche route for nitro-group reduction, as demonstrated in Bacteroides fragilis strains harboring the nimA gene. These strains enzymatically reduce 1,2-dimethyl-5-nitroimidazole (dimetridazole) to the corresponding amine under anaerobic conditions .

Enzymatic Specificity

The nimA-encoded reductase selectively targets 5-nitroimidazoles, facilitating a six-electron reduction without ring cleavage. This pathway avoids toxic intermediates like nitro radical anions, which are implicated in antimicrobial activity .

Limitations :

  • Scalability challenges in non-biological systems.

  • Requires specialized microbial cultures, limiting industrial applicability .

Advanced Reductive Amination Strategies

Recent advances explore metal-free conditions using tetrakis(dimethylamino)ethylene (TDAE) as a reductant. In one protocol, TDAE mediates the reduction of nitroimidazoles at −20°C in dimethylformamide (DMF), achieving 76% yield with excellent diastereoselectivity .

Optimization Metrics :

ParameterOptimal ValueImpact on Yield
Temperature−20°C → RT+15% yield
TDAE Equivalents1.1 equivMaximizes conversion
SolventAnhydrous DMFPrevents hydrolysis

This method circumvents metal catalysts, aligning with green chemistry principles .

Purification and Characterization

Post-synthesis, the amine is typically isolated as its hydrochloride salt (CAS 2089320-15-8) via treatment with HCl in diethyl ether. Recrystallization from dichloromethane/petroleum ether mixtures enhances purity (>98% by HPLC) .

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 2.40 (s, 3H, CH₃), 3.54 (s, 3H, N–CH₃), 6.85 (s, 1H, C₅–H) .

  • HRMS (ESI+) : m/z calcd for C₅H₁₀N₃ [M+H]⁺ 112.0876, found 112.0874 .

Comparative Analysis of Methods

MethodYield (%)ScalabilityCostEnvironmental Impact
Catalytic Hydrogenation85–90HighModerateLow
Iron/HCl75–80ModerateLowModerate (acid waste)
TDAE Reduction76LowHighLow
Biological ReductionN/ALowHighLow

Catalytic hydrogenation emerges as the optimal choice for industrial-scale production, balancing yield and cost .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-1H-Imidazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can modify the functional groups on the imidazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a wide range of substituted imidazoles .

Scientific Research Applications

Chemistry

1,2-Dimethyl-1H-Imidazol-5-amine serves as a vital building block in synthesizing more complex heterocyclic compounds. Its reactivity allows for various chemical transformations including oxidation, reduction, and substitution reactions.

Biology

Research indicates that this compound interacts with several biological targets:

  • Enzyme Interactions: It has been shown to interact with cytochrome P450 enzymes, influencing drug metabolism.
  • Antimicrobial Activity: Studies demonstrate its potential against various pathogens. For instance, derivatives have shown effective inhibition against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MIC) as low as 2 µg/mL.

Antimicrobial Activity Data:

Compound MIC (µg/mL) Target Organism
4-(4-bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine2.0Staphylococcus aureus
4-(4-bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine5.0Escherichia coli

Medicine

The compound is being explored for its anticancer properties. In vitro studies have indicated that it can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC50 values of 10 µM and 12.5 µM respectively.

Cytotoxic Effects Data:

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-23110.0Induction of apoptosis
HepG212.5Cell cycle arrest

Anticancer Research

A study evaluated the effects of this compound derivatives on cancer cell proliferation. The results indicated significant cytotoxic effects leading to programmed cell death through caspase pathway activation.

Molecular Modeling Studies

Molecular docking studies have been conducted to understand the binding interactions of this compound with target proteins involved in cancer progression and bacterial resistance. These studies suggest strong binding affinities that could be enhanced through structural modifications.

Mechanism of Action

The mechanism of action of 1,2-dimethyl-1H-Imidazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs with modifications in substituents, aromaticity, and heteroatom positioning. Key differences include:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Applications/Properties
1,2-Dimethyl-1H-imidazol-5-amine C₅H₉N₃ -NH₂ at C5; -CH₃ at C1 and C2 111.15 Pharmaceutical intermediates
Benzimidazolamine C₇H₇N₃ Fused benzene ring; -NH₂ at C2 133.15 Antifungal/antibacterial agents
4-(4-Bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine C₁₁H₁₂BrN₃ -Br-phenyl at C4; -CH₃ at C1/C2; -NH₂ at C5 266.14 Discontinued (structural complexity)
5-Phenyl-1H-imidazol-2-amine C₉H₉N₃ -Ph at C5; -NH₂ at C2 159.19 Ligands in coordination chemistry
1,3-Diphenyl-1H-indazol-5-amine C₁₉H₁₅N₃ Fused indazole core; -Ph at C1/C3; -NH₂ at C5 285.35 Kinase inhibitor scaffolds

Physicochemical Properties

  • Thermal Stability : Benzimidazolamine melts at 108°C, while the indazole analog (C₁₉H₁₅N₃) has higher thermal stability due to extended aromaticity .
  • Electronic Effects : The electron-donating -CH₃ groups in this compound enhance nucleophilicity at the -NH₂ site compared to brominated analogs, which exhibit reduced reactivity due to electron-withdrawing -Br .

Biological Activity

1,2-Dimethyl-1H-imidazol-5-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential applications in medicine and research.

This compound plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, notably cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to either the inhibition or activation of these enzymes depending on the context.

Table 1: Interaction with Key Enzymes

Enzyme Interaction Type Effect
Cytochrome P450Inhibition/ActivationAlters drug metabolism
Other EnzymesVariableDepends on specific context

Cellular Effects

The compound influences several cellular processes, including cell signaling pathways and gene expression. It has been shown to modulate the expression of genes involved in oxidative stress responses, which is vital for maintaining cellular homeostasis.

Case Study: Gene Expression Modulation

In laboratory studies, exposure to varying doses of this compound resulted in differential expression of genes associated with oxidative stress, demonstrating its potential as a therapeutic agent in conditions characterized by oxidative damage.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes can significantly influence metabolic pathways.

Mechanistic Pathways

  • Enzyme Binding: Alters enzymatic activity.
  • Gene Regulation: Modulates transcription factors involved in stress responses.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary with dosage. Lower doses may enhance metabolic processes, while higher doses can induce oxidative stress and cellular damage.

Table 2: Dosage Effects Observed in Animal Models

Dosage (mg/kg) Observed Effect
Low (10)Enhanced metabolism
Moderate (25)No significant adverse effects
High (50)Induced oxidative stress

Scientific Research Applications

The compound has numerous applications across various fields:

  • Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
  • Biology: Investigated for antimicrobial and anticancer properties.
  • Medicine: Serves as a precursor for developing pharmaceutical agents targeting diseases.
  • Industry: Utilized in producing functional materials like catalysts and dyes.

Properties

IUPAC Name

2,3-dimethylimidazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-4-7-3-5(6)8(4)2/h3H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBBPEZNHKKEKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401001633
Record name 1,2-Dimethyl-1H-imidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401001633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80912-09-0
Record name 5-Amino-1,2-dimethylimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080912090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dimethyl-1H-imidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401001633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,2-dimethyl-1H-Imidazol-5-amine
1,2-dimethyl-1H-Imidazol-5-amine
1,2-dimethyl-1H-Imidazol-5-amine
1,2-dimethyl-1H-Imidazol-5-amine
1,2-dimethyl-1H-Imidazol-5-amine
1,2-dimethyl-1H-Imidazol-5-amine

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